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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-amine

Cat. No.: B15072844

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 1-Isopropylazetidin-3-amine and its dihydrochloride salt. Due to the limited
availability of published experimental spectra for this specific molecule, this document focuses
on predicted spectroscopic characteristics derived from its chemical structure and data from
analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and a
logical workflow for spectroscopic analysis. The CAS number for N-Isopropylazetidin-3-amine
dihydrochloride is 888032-75-5[1].

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-lsopropylazetidin-3-
amine. These values are estimations and may vary in an experimental setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)
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Expected Chemical Coupling Constant

Protons Multiplicity .
Shift (8) ppm (J) Hz

(CHs)2-CH Doublet ~1.0-1.2 ~6.0-7.0
(CHs)2-CH Septet ~25-3.0 ~6.0-7.0
Azetidine CH2 (C2 & ]

Multiplet ~3.0-38 -
C4)
Azetidine CH (C3) Multiplet ~35-4.0 -
NH:2 Broad Singlet ~ 1.5 - 3.0 (variable) -

13C NMR (Carbon NMR)

Carbon Expected Chemical Shift (d) ppm
(CHs)2-CH ~18-22
(CHs)2-CH ~50-55
Azetidine CHz (C2 & C4) ~55- 60
Azetidine CH (C3) ~45-50

Infrared (IR) Spectroscopy

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Medium, Broad (two
N-H (Amine) Stretch 3300 - 3500 bands for primary
amine)
C-H (Alkyl) Stretch 2850 - 2960 Medium to Strong
N-H (Amine) Bend (Scissoring) 1590 - 1650 Medium
C-N (Alkyl Amine) Stretch 1000 - 1250 Medium to Weak
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Mass Spectrometry (MS)

lon Expected m/z Notes

[M]+ 114.12 Molecular lon

[M-CH3s]+ 99.10 Loss of a methyl group
[M-C3H7]+ 71.06 Loss of the isopropyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDClIs, D20, or DMSO-ds). For the dihydrochloride salt, D20 or
DMSO-ds are more suitable.

¢ Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 0-12 ppm.

o Number of Scans: 16-64, depending on the sample concentration.

o Relaxation Delay: 1-5 seconds.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

o Spectral Width: 0-160 ppm.

o Number of Scans: 1024 or more, as 13C has a low natural abundance.
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o Relaxation Delay: 2 seconds.

IR Spectroscopy

e Sample Preparation:
o Liquid Sample (Free Base): A thin film can be prepared between two NaCl or KBr plates.

o Solid Sample (Dihydrochloride Salt): Prepare a KBr pellet by mixing a small amount of the
sample with dry KBr powder and pressing it into a transparent disk. Alternatively,
Attenuated Total Reflectance (ATR) can be used.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

Mass Spectrometry

¢ Instrumentation: A mass spectrometer, such as one with Electron lonization (EIl) or
Electrospray lonization (ESI).

e Sample Introduction:
o EI: Direct insertion probe for solids or a GC inlet for volatile liquids.

o ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and
infused directly or via an LC system.

o Data Acquisition:
o Mass Range: m/z 50-500.

o lonization Mode: Positive ion mode is typically used for amines.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a
synthesized compound like 1-lsopropylazetidin-3-amine.

Spectroscopic Analysis
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Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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